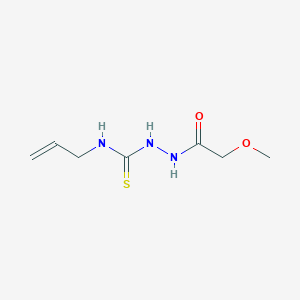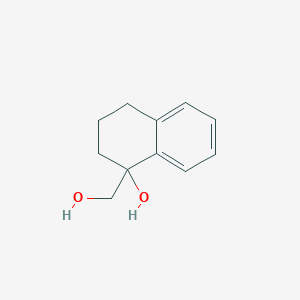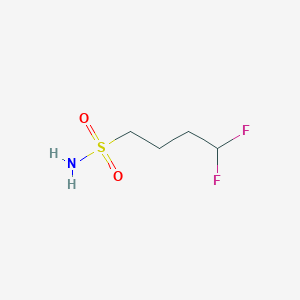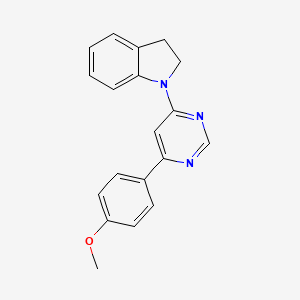
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as Metribuzin, is a herbicide that is widely used in agriculture to control weeds. It is a member of the triazine family of herbicides and is effective against a wide range of weeds. Metribuzin is a white crystalline solid that is soluble in water and has a melting point of 132-134°C.
作用機序
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By binding to this protein, 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one prevents the transfer of electrons, which leads to the production of reactive oxygen species that damage the plant's cells. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis. It also disrupts the synthesis of nucleic acids, which are essential for cell division and growth. In addition, 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one can cause oxidative stress in plants, leading to the production of reactive oxygen species that damage the plant's cells.
実験室実験の利点と制限
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also highly effective at controlling weeds, making it a useful tool for studying the effects of herbicides on plants. However, 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one also has some limitations. It can be toxic to some plant species, making it unsuitable for use in certain experiments. In addition, its mechanism of action is well understood, which may limit its usefulness for studying new pathways and processes in plants.
将来の方向性
There are several future directions for research on 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is the development of new formulations of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one that are more effective at controlling weeds and have fewer negative effects on non-target species. Another area of interest is the study of the long-term effects of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one on soil health and microbial communities. Finally, there is a need for more research on the molecular mechanisms underlying the herbicidal activity of 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one, which could lead to the development of new herbicides with improved properties.
合成法
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized by reacting 4-amino-6-methyl-1,3,5-triazine-2(1H)-one with 3-methoxyaniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-100°C for several hours. The product is then purified by recrystallization to obtain pure 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one.
科学的研究の応用
5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has been widely studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is a systemic herbicide, meaning it is absorbed by the plant and moves throughout the plant, killing it from the inside out. It is used in a variety of crops, including soybeans, potatoes, and sugar beets.
特性
IUPAC Name |
5-(3-methoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXLNVFXGAVVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/no-structure.png)
![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2543884.png)
![1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2543885.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2543887.png)
![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)


